molecular formula C19H24N2O2 B1680035 (R)-Praziquantel CAS No. 57452-98-9

(R)-Praziquantel

Número de catálogo B1680035
Número CAS: 57452-98-9
Peso molecular: 312.4 g/mol
Clave InChI: FSVJFNAIGNNGKK-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed understanding of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Aplicaciones Científicas De Investigación

Treatment of Schistosoma mansoni Infections

  • Application Summary: ®-Praziquantel is used in the treatment of Schistosoma mansoni infections . This parasitic disease, also known as schistosomiasis, affects millions of people worldwide, particularly in tropical areas .
  • Methods of Application: The drug is administered orally in specific doses. The dosage and duration of treatment can vary depending on the severity of the infection and the patient’s overall health .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating Schistosoma mansoni infections, reducing the prevalence and intensity of the disease .

Treatment of S. haematobium Infections

  • Application Summary: ®-Praziquantel is also used in the treatment of S. haematobium infections . This parasitic disease, known as urogenital schistosomiasis, is a significant public health concern in various subregions of Southeast Asia .
  • Methods of Application: Similar to the treatment of S. mansoni infections, ®-Praziquantel is administered orally. The dosage and duration of treatment can vary based on the severity of the infection and the patient’s overall health .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating S. haematobium infections, reducing the prevalence and intensity of the disease .

Treatment of Opisthorchis viverrini Infections

  • Application Summary: ®-Praziquantel is used in the treatment of Opisthorchis viverrini infections . This parasite causes a significant public health issue in Southeast Asia, particularly in Thailand, Laos, Cambodia, Myanmar, and Vietnam .
  • Methods of Application: The drug is administered orally with a dosage of 25 mg/kg three times a day for 2 to 3 consecutive days as recommended by the World Health Organization .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating Opisthorchis viverrini infections, reducing the prevalence and intensity of the disease .

Treatment of Liver Fluke Infections

  • Application Summary: ®-Praziquantel is used in the treatment of liver fluke infections in animals . Liver flukes are parasitic worms that can cause significant health issues in livestock .
  • Methods of Application: The drug is administered orally to the affected animals. The dosage and duration of treatment can vary based on the severity of the infection and the size and species of the animal .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating liver fluke infections in animals, reducing the prevalence and intensity of the disease .

Use in Veterinary Medicine

  • Application Summary: ®-Praziquantel is used in veterinary medicine for the treatment of various parasitic infections . It is used in many combinations with antinematode drugs in veterinary medicine .
  • Methods of Application: The drug is administered orally to the affected animals. The dosage and duration of treatment can vary based on the severity of the infection and the size and species of the animal .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating various parasitic infections in animals, reducing the prevalence and intensity of the diseases .

Pediatric Use

  • Application Summary: ®-Praziquantel is used in pediatric populations for the treatment of various parasitic infections . The drug is considered safe for use in children, with dosage adjustments made based on the child’s weight .
  • Methods of Application: The drug is administered orally to the affected children. The dosage and duration of treatment can vary based on the severity of the infection and the child’s weight .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating various parasitic infections in children, reducing the prevalence and intensity of the diseases .

Treatment of Clonorchis sinensis Infections

  • Application Summary: ®-Praziquantel is used in the treatment of Clonorchis sinensis infections . This parasite, also known as the Chinese liver fluke, is a significant public health issue in East Asia, particularly in China, Korea, and Vietnam .
  • Methods of Application: The drug is administered orally with a dosage of 25 mg/kg three times a day for 2 to 3 consecutive days as recommended by the World Health Organization .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating Clonorchis sinensis infections, reducing the prevalence and intensity of the disease .

Treatment of Taenia solium Infections

  • Application Summary: ®-Praziquantel is used in the treatment of Taenia solium infections . This parasite, also known as the pork tapeworm, is a significant public health issue in various parts of the world, particularly in areas where pork is a common part of the diet .
  • Methods of Application: The drug is administered orally with a dosage of 5-10 mg/kg as a single dose as recommended by the World Health Organization .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating Taenia solium infections, reducing the prevalence and intensity of the disease .

Treatment of Hymenolepis nana Infections

  • Application Summary: ®-Praziquantel is used in the treatment of Hymenolepis nana infections . This parasite, also known as the dwarf tapeworm, is a significant public health issue in various parts of the world, particularly in areas with poor sanitation .
  • Methods of Application: The drug is administered orally with a dosage of 25 mg/kg as a single dose as recommended by the World Health Organization .
  • Results/Outcomes: The use of ®-Praziquantel has been shown to be effective in treating Hymenolepis nana infections, reducing the prevalence and intensity of the disease .

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.


Direcciones Futuras

This involves identifying areas where further research could be beneficial. This could include potential applications, improvements to the synthesis process, or further investigation into the compound’s properties.


Propiedades

IUPAC Name

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904739
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Praziquantel

CAS RN

57452-98-9
Record name Praziquantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARPRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Praziquantel
Reactant of Route 2
Reactant of Route 2
(R)-Praziquantel
Reactant of Route 3
Reactant of Route 3
(R)-Praziquantel
Reactant of Route 4
(R)-Praziquantel
Reactant of Route 5
Reactant of Route 5
(R)-Praziquantel
Reactant of Route 6
Reactant of Route 6
(R)-Praziquantel

Citations

For This Compound
413
Citations
P Olliaro, P Delgado-Romero… - Journal of Antimicrobial …, 2014 - academic.oup.com
… —a racemate, based on the biologically active enantiomer (R-praziquantel) and the inactive distomer (S-… of praziquantel, as well as R-praziquantel, and points to gaps in our knowledge. …
Number of citations: 145 academic.oup.com
T Meyer, H Sekljic, S Fuchs, H Bothe… - PLoS neglected …, 2009 - journals.plos.org
Background Praziquantel (PZQ) is the drug compound of choice in the control and treatment of schistosomiasis. PZQ is administered as a racemate, ie 1∶1 mixture of enantiomers. The …
Number of citations: 173 journals.plos.org
P Roszkowski, JK Maurin, Z Czarnocki - Tetrahedron: Asymmetry, 2006 - Elsevier
Praziquantel 8 (2-cyclohexylcarbonyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-one), a powerful anti-worm drug, has been synthesized in its enantiopure form via …
Number of citations: 97 www.sciencedirect.com
NN Kapungu, X Li, C Nhachi… - Pharmacology …, 2020 - Wiley Online Library
Racemic praziquantel (PZQ) is the drug of choice for the treatment of schistosomiasis. R‐Praziquantel (R‐PZQ) has been shown as the therapeutic form, whereas S‐PZQ is less …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
M Woelfle, JP Seerden, J de Gooijer… - PLoS Neglected …, 2011 - journals.plos.org
Background Praziquantel remains the drug of choice for the worldwide treatment and control of schistosomiasis. The drug is synthesized and administered as a racemate. Use of the …
Number of citations: 105 journals.plos.org
C Rodríguez-Ruiz, R Salas-Zuniga… - Crystal Growth & …, 2022 - ACS Publications
Two novel cocrystals of the pharmaceutically active enantiomer R-Praziquantel (R-PZQ) were formed with glutaric acid (R-PZQ/GA) and succinic acid (R-PZQ/SA) in a 1:1 stoichiometric …
Number of citations: 4 pubs.acs.org
C Falcoz, S Guzy, J Kovač, I Meister, J Coulibaly… - … of Pharmacokinetics and …, 2022 - Springer
… R-praziquantel AUClast and Cmax determined by NCA analysis versus age and weight in African children with schistosomiasis and Lao adults with Opisthorchis viverrini treated with a …
Number of citations: 2 link.springer.com
L Friedrich, SK Park, P Ballard, TH Ho Baeurle… - …, 2023 - Wiley Online Library
Praziquantel (PZQ) is an essential anthelmintic drug recently established to be an activator of a Transient Receptor Potential Melastatin (TRPM PZQ ) ion channel in trematode worms. …
A Waechtler, B Cezanne, D Maillard, R Sun… - …, 2023 - Wiley Online Library
Investigations on Praziquantel (PZQ) started fifty years ago by a joint cooperation between Bayer AG and Merck KGaA. Until today PZQ is the drug of choice for schistosomiasis in …
ZI Szabó, R Gál, L Szőcs, R Ludmerczki… - …, 2017 - Wiley Online Library
… The method was validated according to the ICH guidelines and application of the method was tested on in‐house synthetized R‐praziquantel batches and on commercial, combination …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.